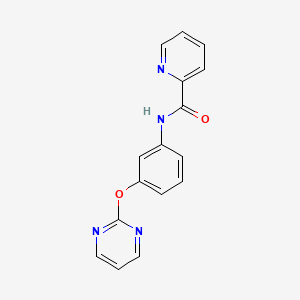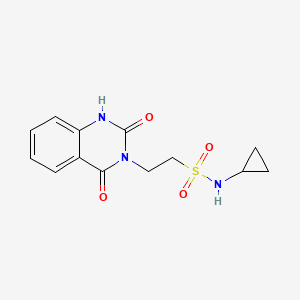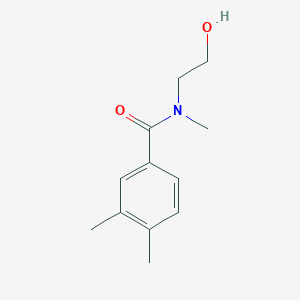
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide, also known as FL118, is a novel small-molecule compound that has shown promising results in preclinical studies for the treatment of various types of cancer.
Mecanismo De Acción
The mechanism of action of N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide is not fully understood, but it has been shown to target multiple molecular pathways involved in cancer cell growth and survival. N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide inhibits the activity of proteins involved in cell cycle regulation, DNA repair, and cell survival, leading to cancer cell death.
Biochemical and Physiological Effects:
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide has been shown to have a low toxicity profile in preclinical studies, with no significant adverse effects observed. In addition to its anticancer activity, N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide has also been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its overall efficacy in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide is its broad-spectrum activity against various types of cancer. Another advantage is its low toxicity profile, which makes it a promising candidate for further development as a cancer therapy. However, one limitation of N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide is its limited solubility in water, which may impact its efficacy in vivo.
Direcciones Futuras
For N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide research include further preclinical studies to evaluate its efficacy and safety in animal models, as well as clinical trials to assess its potential as a cancer therapy in humans. Other potential future directions include the development of N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide in combination with other anticancer agents, as well as the investigation of its potential as a treatment for other diseases, such as inflammatory disorders and neurodegenerative diseases.
Métodos De Síntesis
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide is synthesized through a multistep process that involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. The resulting compound is then reacted with 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid to form the intermediate compound. The intermediate compound is then reacted with ammonia to form N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide.
Aplicaciones Científicas De Investigación
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide has been extensively studied in preclinical models for its potential as an anticancer agent. It has shown efficacy in various types of cancer, including breast, lung, colon, and pancreatic cancer. N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide has been shown to be effective in inhibiting cancer cell growth and inducing apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-10-4-2-3-5-12(10)17(22)20-15-9-14-11(8-13(15)18)6-7-16(21)19-14/h2-5,8-9H,6-7H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFKYXHQNWLGEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C3CCC(=O)NC3=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol](/img/structure/B7498693.png)
![(2S)-4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoic acid](/img/structure/B7498700.png)

![2-(3-methyl-2-oxobenzimidazol-1-yl)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7498715.png)

![1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B7498724.png)
![N-(2-fluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7498729.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-phenylacetamide](/img/structure/B7498732.png)
![N-[2-[[acetyl(methyl)amino]methyl]phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7498750.png)
![3-Butyl-8-[5-(4-chlorophenyl)furan-2-yl]-7-methylpurine-2,6-dione](/img/structure/B7498763.png)

![6-oxo-1-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B7498775.png)
![2-[[4-(2-Methoxyphenoxy)phenyl]methylamino]ethanol](/img/structure/B7498791.png)
